molecular formula C9H9BrO2 B1278590 1-(2-Bromo-4-methoxyphenyl)ethanone CAS No. 89691-67-8

1-(2-Bromo-4-methoxyphenyl)ethanone

Cat. No. B1278590
Key on ui cas rn: 89691-67-8
M. Wt: 229.07 g/mol
InChI Key: YCISNMVJZZPXBG-UHFFFAOYSA-N
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Patent
US08877747B2

Procedure details

A round-bottomed flask was charged acetyl chloride (4.20 g, 53.56 mmol, 1 eq), AlCl3 (7.13 g, 53.56 mmol, 1 eq), and carbon disulfide (80 mL). To the mixture was added dropwise a solution of 3-bromoanisole (9.75 g, 52.13 mmol) in carbon disulfide (20 mL) and stirred for 16 h. The resulting solution was diluted with ice water (100 mL) and extracted with CH2Cl2 (50 mL×3). The extracts were washed with H2O, brine, and 1N NaOH (30 mL). The organic layer was dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexanes=1:10) to afford the title compound (6.2 g, 51%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[Br:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[CH:13]=[CH:14][CH:15]=1>C(=S)=S>[Br:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[CH:13]=[CH:14][C:15]=1[C:1](=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
7.13 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
9.75 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (50 mL×3)
WASH
Type
WASH
Details
The extracts were washed with H2O, brine, and 1N NaOH (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexanes=1:10)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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